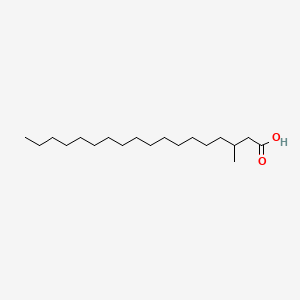

Octadecanoic acid, 3-methyl-

Description

Significance of Branched-Chain Fatty Acids in Biological Systems

Branched-chain fatty acids are integral components of cellular structures and are involved in a multitude of biological processes. In bacteria, BCFAs are crucial for maintaining the fluidity and integrity of cell membranes, particularly in response to environmental stressors like temperature and salinity changes. ontosight.ai The position of the methyl branch, whether at the iso (second to last carbon) or anteiso (third to last carbon) position, affects the physical properties and biological functions of the fatty acid. ontosight.ai For instance, iso-branched fatty acids are commonly found in bacterial membranes. ontosight.ai

In humans, BCFAs are obtained through diet, particularly from dairy and meat products, and are also synthesized by gut microbiota. dellait.comresearchgate.net They are involved in various physiological processes, including energy metabolism, inflammation, and the modulation of immune responses. researchgate.netacs.org Research has highlighted their potential anti-inflammatory, lipid-lowering, and neuroprotective properties. researchgate.net BCFAs are also essential for fetal development, playing a role in skin integrity. dellait.com

Overview of Octadecanoic Acid and its Methyl-Branched Isomers

Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with an 18-carbon backbone. Its methyl-branched isomers are a group of BCFAs where a methyl group is attached to one of the carbon atoms in the octadecanoic acid chain. The position of this methyl group defines the specific isomer and influences its properties and functions.

"Octadecanoic acid, 3-methyl-," also referred to as 3-methyloctadecanoic acid, is a specific isomer with the methyl group located on the third carbon atom. ontosight.ai This seemingly minor structural variation has significant implications for its chemical behavior and biological activity. Other methyl-branched isomers of octadecanoic acid include 2-methyloctadecanoic acid, 16-methyloctadecanoic acid (isostearic acid), and 17-methyloctadecanoic acid. nih.govsmolecule.comontosight.ai These isomers are found in various natural sources and have been the subject of research due to their diverse biological activities. nih.govsmolecule.comchemfont.ca

Structure

2D Structure

Properties

CAS No. |

52304-07-1 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

3-methyloctadecanoic acid |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |

InChI Key |

VBVVLSXIGCWRIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of Branched Octadecanoic Acids

Enzymatic Pathways for Methyl Branch Introduction

The introduction of a methyl group onto a fatty acid chain is a critical step in the biosynthesis of branched-chain fatty acids. This process involves specific enzymes that catalyze the transfer of a methyl group from a donor molecule to the fatty acid backbone.

S-Adenosylmethionine-Dependent Methyltransfer Mechanisms

A primary mechanism for introducing methyl branches into fatty acids involves S-Adenosylmethionine (SAM)-dependent methyltransferases. nih.gov SAM is a common co-substrate involved in methyl group transfers in various biochemical pathways. nih.gov These enzymes facilitate the nucleophilic attack of an electron-rich center on the fatty acid precursor by the methyl group of SAM. nih.gov While the direct methylation of the octadecanoyl chain at the C-3 position to form 3-methyloctadecanoic acid is not extensively detailed in the provided results, the general mechanism for SAM-dependent methylation of fatty acids is well-established for other positions. For instance, the formation of cyclopropane (B1198618) fatty acids utilizes SAM to add a methylene (B1212753) bridge, which is mechanistically related to methylation. nih.gov

Degradation Pathways of 3-methyl-Branched Fatty Acids

The presence of a methyl group at the 3-position (beta-position) of a fatty acid prevents its degradation through the standard beta-oxidation pathway. pnas.orgyeastgenome.org Therefore, organisms utilize alternative degradation routes, primarily alpha-oxidation, to process these molecules.

Alpha-Oxidation Mechanisms

Alpha-oxidation is a key metabolic pathway for the degradation of 3-methyl-branched fatty acids. yeastgenome.orgnih.gov This process shortens the fatty acid by one carbon atom at a time. The sequence for 3-methyl-branched fatty acids begins with their activation to the corresponding CoA-ester. nih.govresearchgate.net This is followed by a 2-hydroxylation step catalyzed by the peroxisomal enzyme phytanoyl-CoA hydroxylase (PAHX). nih.govresearchgate.net The resulting 2-hydroxy-3-methylacyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), a thiamine (B1217682) pyrophosphate-dependent enzyme, yielding a (n-1) aldehyde and formyl-CoA. pnas.orgnih.gov The aldehyde is subsequently oxidized to a carboxylic acid, which can then enter the beta-oxidation pathway. nih.gov

Key Enzymes in Alpha-Oxidation of 3-methyl-Branched Fatty Acids

| Enzyme | Function | Cofactors/Dependencies |

|---|---|---|

| Long-chain acyl-CoA synthetase | Activates the fatty acid to its CoA-ester. nih.govresearchgate.net | ATP, CoA, Mg2+ pnas.org |

| Phytanoyl-CoA hydroxylase (PAHX) | Catalyzes the 2-hydroxylation of the acyl-CoA. nih.govresearchgate.net | O2, 2-oxoglutarate, iron, ascorbate (B8700270) pnas.org |

| 2-Hydroxyphytanoyl-CoA lyase (2-HPCL) | Cleaves the 2-hydroxy-3-methylacyl-CoA. pnas.orgnih.gov | Mg2+, Thiamine pyrophosphate pnas.org |

Peroxisomal Degradation Pathways

Peroxisomes are the primary site for the alpha-oxidation of 3-methyl-branched fatty acids. nih.govfrontiersin.org These organelles contain the necessary enzymes, including phytanoyl-CoA hydroxylase and 2-hydroxyphytanoyl-CoA lyase, to carry out this degradation process. pnas.orgnih.gov Following alpha-oxidation, the shortened fatty acid, now lacking the methyl group at the beta-position, can be further metabolized via peroxisomal beta-oxidation. nih.govsmpdb.ca Peroxisomal beta-oxidation handles a variety of fatty acids, including very-long-chain fatty acids and branched-chain fatty acids that have been appropriately primed by alpha-oxidation. frontiersin.orgnih.gov

Interconnections with General Fatty Acid Metabolism

The metabolism of 3-methyloctadecanoic acid and other branched-chain fatty acids is intricately linked with general fatty acid metabolism. nih.govwikipedia.org

The primers for the synthesis of some branched-chain fatty acids are derived from the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. wikipedia.orgfrontiersin.org These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis. wikipedia.org

Once a 3-methyl-branched fatty acid like 3-methyloctadecanoic acid undergoes alpha-oxidation to remove the methyl-bearing carbon, the resulting shorter straight-chain fatty acid can then enter the conventional beta-oxidation pathway, which occurs in both peroxisomes and mitochondria. smpdb.canih.gov This pathway sequentially cleaves two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. smpdb.cawikipedia.org

Table of Mentioned Compounds

| Compound Name |

|---|

| Octadecanoic acid, 3-methyl- |

| S-Adenosylmethionine |

| Formyl-CoA |

| Acetyl-CoA |

| Leucine |

| Isoleucine |

| Valine |

| Tuberculostearic acid |

Synthetic Strategies and Chemical Derivatization of Octadecanoic Acid, 3 Methyl

Total Synthesis Approaches for Methyl-Branched Octadecanoic Acids

Total synthesis provides an unambiguous route to structurally defined methyl-branched fatty acids, which is crucial for confirming the identity of natural products and for creating pure compounds for biological testing. These syntheses are often multi-step processes requiring careful strategic planning.

Achieving stereoselectivity is critical when the biological activity of a branched-chain fatty acid is dependent on its specific 3D configuration. For methyl-branched fatty acids, this primarily concerns the chiral center at the methyl-bearing carbon.

Several strategies are employed to control stereochemistry:

Use of Chiral Precursors: Syntheses can begin with readily available, enantiomerically pure starting materials. For instance, the synthesis of chiral 2-methyl branched intermediates has been achieved starting from materials like 1-octanal. lookchem.com

Asymmetric Reactions: Introducing chirality during the synthesis is a common approach. Asymmetric reduction of a keto group precursor is a key method. The use of biocatalysts like baker's yeast to reduce a 3-oxo-octadecanoic acid can yield optically pure 3-hydroxy derivatives, which can then be converted to the 3-methyl compound.

Stereoselective Olefination: For unsaturated branched-chain fatty acids, the geometry of the double bond is often controlled using stereoselective reactions like the Wittig reaction. tandfonline.comtandfonline.com This methodology uses specific reaction conditions to favor the formation of the desired (Z)- or (E)-isomer. researchgate.net For example, using THF as a solvent at low temperatures (-78°C) can yield Z:E ratios of ≥ 97:3 in the Wittig step. researchgate.net While this applies to creating unsaturation, the principles of building a carbon chain with specific stereochemical features are central to fatty acid synthesis.

In the synthesis of anteiso fatty acids in Bacillus subtilis, the stereospecificity is controlled at the step of forming the acyl-CoA primer. nih.gov The organism can possess distinct acyl-CoA synthetases that are specific for either the (S)-(+) or (R)-(-) enantiomer of the branched-chain primer. nih.gov

The construction of a long, methyl-branched aliphatic chain involves a sequence of fundamental organic reactions. Convergent syntheses, where different fragments of the molecule are prepared separately before being joined, are often favored. lookchem.com

Key reactions in the synthesis of branched-chain fatty acids include:

Carbon-Carbon Bond Formation:

Wittig Reaction: This reaction is fundamental for creating carbon-carbon double bonds by reacting a phosphorus ylide (derived from a phosphonium (B103445) salt) with an aldehyde or ketone. tandfonline.comresearchgate.net It is particularly useful for building the carbon backbone of unsaturated fatty acids. tandfonline.com

Acetylide Coupling: This method involves the reaction of a terminal alkyne (as its acetylide anion) with an alkyl halide. It is a powerful tool for extending carbon chains and has been used to synthesize long-chain fatty acids in high yields. researchgate.net

Grignard Reaction: The addition of a Grignard reagent (e.g., methylmagnesium bromide) to an ester or lactone is a key step for introducing the terminal isopropyl group found in iso-fatty acids. researchgate.net

Functional Group Interconversions:

Oxidation: Alcohols are oxidized to aldehydes or carboxylic acids. A common method is the oxidation of a primary alcohol using reagents like pyridinium (B92312) chlorochromate (PCC). tandfonline.com

Reduction: Ketones or esters can be reduced to alcohols. For instance, the selective reduction of tertiary alcohols is a key step in constructing the terminal branch of iso-fatty acids. researchgate.net

Hydrogenation: The double or triple bonds introduced during chain elongation are subsequently reduced to single bonds, typically through catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C). tandfonline.com

Hydrolysis: The final step in many syntheses is the hydrolysis of an ester protecting group under alkaline conditions (e.g., using potassium hydroxide) to yield the free fatty acid. tandfonline.com

The table below summarizes key reactions and intermediates involved in the synthesis of branched-chain fatty acids.

| Reaction Type | Reagents & Conditions | Intermediate(s) | Purpose |

| Wittig Olefination | Phosphonium salt, strong base (e.g., dimsyl sodium), aldehyde | Aldehyde, Phosphonium ylide | Creates a C=C bond to elongate the carbon chain with stereocontrol. tandfonline.com |

| Oxidation | Pyridinium chlorochromate (PCC), Sodium acetate (B1210297) | Primary alcohol | Converts an alcohol to an aldehyde, preparing it for a subsequent chain-elongation reaction. tandfonline.com |

| Hydrogenation | H₂, 10% Pd-C in Ethanol | Unsaturated ester | Saturates double/triple bonds to form the final alkyl chain. tandfonline.com |

| Ester Hydrolysis | KOH / EtOH, H⁺ | Methyl or Ethyl ester | Removes the ester protecting group to yield the final free carboxylic acid. tandfonline.com |

| Acetylide Coupling | (Trimethylsilyl)acetylene, Alkyl bromide | Bromo-alcohol, Acetylenic intermediate | Elongates the carbon chain by coupling two smaller fragments. researchgate.net |

Chemo-Enzymatic and Biotechnological Production

As an alternative to chemical synthesis, biotechnological and enzymatic methods offer pathways to produce branched-chain fatty acids and their derivatives. These methods can be more sustainable and can offer high specificity.

Metabolic engineering of microorganisms like Escherichia coli has emerged as a promising strategy for producing BCFAs. nih.gov Since E. coli does not naturally produce high levels of BCFAs, heterologous pathways must be introduced. d-nb.info

The general strategy involves several key modifications:

Introduction of a BCFA-Specific Synthase: The native E. coli β-ketoacyl-ACP synthase III (FabH) prefers straight-chain acyl-CoA primers. d-nb.info It is often replaced with a FabH from a BCFA-producing bacterium like Bacillus subtilis or Staphylococcus aureus, which can efficiently utilize branched-chain primers. researchgate.net

Enhancing Precursor Supply: The primers for BCFA synthesis are α-keto acids derived from the catabolism of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). wikipedia.org Overexpressing the genes in the branched-chain amino acid biosynthesis pathway (e.g., alsS, ilvCD, leuABCD) enriches the cellular pool of these α-keto acid precursors. researchgate.net

Introducing the Branched-Chain α-Ketoacid Dehydrogenase (BKD) Complex: This multi-enzyme complex converts the α-keto acids into the corresponding branched-chain acyl-CoAs that prime fatty acid synthesis. A common source for these genes is B. subtilis (bkd operon). researchgate.net

Optimizing Enzyme Activity: A key bottleneck identified in BCFA production in E. coli was the incomplete lipoylation of the dehydrogenase complex. nih.gov Engineering the protein lipoylation pathways, either by overexpressing endogenous lipoylation genes (lipA, lipB) or introducing an exogenous one (lplA), dramatically increased BCFA titers from 126 mg/L to 276 mg/L. nih.govresearchgate.net

The table below lists key enzymes and genes used in engineering E. coli for BCFA production.

| Gene(s) | Enzyme/Complex | Source Organism | Function in BCFA Pathway |

| bkd operon (e.g., lpdV, bkdAA, bkdAB, bkdA) | Branched-chain α-ketoacid dehydrogenase complex | Bacillus subtilis | Converts branched-chain α-keto acids to branched-chain acyl-CoA primers. researchgate.net |

| fabH | β-ketoacyl-ACP synthase III | Staphylococcus aureus | Initiates fatty acid synthesis using branched-chain acyl-CoA primers. researchgate.net |

| alsS, ilvCD, leuABCD | Branched-chain amino acid biosynthesis enzymes | E. coli | Increases the supply of branched-chain α-keto acid precursors. researchgate.net |

| lipA, lipB or lplA | Protein lipoylation enzymes | E. coli or exogenous | Ensures proper lipoylation and activity of the BKD complex, boosting BCFA production. nih.govresearchgate.net |

| tesA | Thioesterase | E. coli | Cleaves the final fatty acid from the acyl carrier protein, releasing free fatty acids. researchgate.net |

Using these modular engineering strategies, strains of E. coli have been developed that can produce BCFAs as up to 85% of the total free fatty acids. nih.gov Further pathway optimization has led to the production of branched long-chain fatty alcohols (BLFLs) at titers of 350 mg/L. figshare.com

Chemo-enzymatic methods use isolated enzymes to perform specific chemical transformations. For fatty acids, enzymatic esterification to produce esters is a common derivatization.

Lipases are widely used for this purpose due to their stability and catalytic efficiency. scitepress.org For example, Candida rugosa lipase (B570770) can be used to catalyze the esterification of fatty acids with an alcohol, such as ethanol, to produce fatty acid ethyl esters. scitepress.org The reaction is typically performed in an organic solvent to shift the equilibrium towards the ester product, and conversion rates can be optimized by adjusting the molar ratio of the fatty acid to the alcohol. scitepress.org

The structure of the fatty acid, particularly the position of a methyl branch, can influence the reaction. The steric hindrance caused by alkyl groups near the carboxylic acid, as in 2- and 3-alkyl fatty acids, can impact the rate of enzymatic esterification in vitro. oup.comoup.com This steric effect is a key factor in the biological activity of some branched fatty acids. oup.comoup.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the premier methodology for the analysis of individual fatty acids from intricate mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as identification, quantification, or isomeric separation. For a branched-chain fatty acid like 3-methyloctadecanoic acid, several chromatographic approaches are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including branched-chain variants. gcms.czyoutube.com This method offers high chromatographic resolution and definitive compound identification based on mass spectra. nih.gov For GC analysis, the volatility of fatty acids like 3-methyloctadecanoic acid must be increased, which is typically achieved through a derivatization step. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical; polar columns, such as those with cyanopropyl polysiloxane stationary phases (e.g., CP-Sil 88), are often used to separate fatty acid methyl esters (FAMEs) based on their chain length, degree of unsaturation, and branching. acs.org As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments the resulting ions. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of 3-methyloctadecanoic acid. The mass spectrum of the methyl ester of a similar compound, 14-methyloctadecanoic acid, shows characteristic fragments that can be used for identification. researchgate.net For straight-chain saturated FAMEs, characteristic fragment ions at m/z 74 and 87 are typically prominent. researchgate.net

To make 3-methyloctadecanoic acid suitable for GC analysis, its carboxylic acid group must be derivatized to a more volatile form. The most common derivatization strategy is the conversion of the fatty acid into its fatty acid methyl ester (FAME). gcms.czresearchgate.net This process, known as esterification or transesterification, significantly increases the volatility of the molecule.

Several reagents can be used for this purpose:

Boron trifluoride (BF3) in methanol: This is a widely used and effective reagent for preparing FAMEs from fatty acids. The reaction typically involves heating the sample with the BF3-methanol reagent. acs.org

Methanolic HCl: Anhydrous methanolic hydrogen chloride is another common acidic catalyst for the esterification of fatty acids.

Base-catalyzed transesterification: Reagents like methanolic potassium hydroxide (B78521) (KOH) can be used to rapidly convert glycerolipids to FAMEs. researchgate.net

The resulting 3-methyloctadecanoate (the methyl ester of 3-methyloctadecanoic acid) can then be extracted into an organic solvent, such as hexane, and injected into the GC-MS system. The mass spectrum of methyl stearate (B1226849) (methyl octadecanoate) provides a reference for the fragmentation pattern expected from a saturated C18 FAME. researchgate.netnist.govhmdb.ca The presence of the methyl branch at the 3-position would be expected to influence the fragmentation pattern, potentially leading to characteristic ions that allow its differentiation from other isomers.

The use of high-resolution mass spectrometry, such as time-of-flight (TOF) MS, coupled with GC provides enhanced mass accuracy compared to standard quadrupole mass spectrometers. This allows for the determination of the elemental composition of the parent ion and its fragments, which is invaluable for the confident identification of compounds, especially in complex mixtures where isobaric interferences (compounds with the same nominal mass but different elemental formulas) may be present. For a compound like 3-methyloctadecanoic acid, GC-TOFMS can provide a highly accurate mass measurement of its molecular ion, confirming its elemental composition and distinguishing it from other co-eluting compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis. springernature.com A key advantage of LC-MS is that it often does not require derivatization, allowing for the direct analysis of free fatty acids. nih.gov This technique separates compounds in the liquid phase, typically using reversed-phase chromatography, before they are introduced into the mass spectrometer.

For the analysis of 3-methyloctadecanoic acid, a C18 or a phenyl column can be used for separation. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. springernature.comnih.gov Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for fatty acids, typically operating in negative ion mode to deprotonate the carboxylic acid group, forming the [M-H]⁻ ion.

LC-MS/MS, which involves tandem mass spectrometry, can provide further structural information by fragmenting the selected parent ion. This can be particularly useful for locating the position of the methyl branch in BCFAs. rsc.orgrsc.org

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or Phenyl (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) for [M-H]⁻ |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high-performance liquid chromatography (UHPLC), are powerful techniques for the separation of fatty acids. hplc.eujasco-global.com These methods, particularly when using reversed-phase columns, separate fatty acids based on their hydrophobicity. nih.gov Generally, for saturated fatty acids, the retention time increases with the length of the carbon chain. The presence of a methyl branch, as in 3-methyloctadecanoic acid, can slightly alter its retention behavior compared to its straight-chain counterpart, octadecanoic acid.

Detection in HPLC can be achieved using various detectors. Since fatty acids lack a strong chromophore, UV detection at low wavelengths (around 205 nm) can be used, but sensitivity may be limited. researchgate.net Refractive index (RI) detection is another option. For enhanced sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag, such as a phenacyl group, can be performed before HPLC analysis. cerealsgrains.org

UHPLC, which utilizes columns with smaller particle sizes, offers faster analysis times and higher resolution compared to traditional HPLC. nih.govresearchgate.net This can be advantageous for resolving complex mixtures of fatty acid isomers.

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm for HPLC; <2 µm for UHPLC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UHPLC) |

| Column Temperature | 30 - 40 °C |

| Detector | UV (205 nm), Refractive Index (RI), or Fluorescence (with derivatization) |

Spectroscopic Techniques for Structural Elucidation (General Principles)

The definitive identification and structural elucidation of branched-chain fatty acids, such as Octadecanoic acid, 3-methyl-, rely on a combination of advanced spectroscopic techniques. Unlike their straight-chain isomers, the presence of a methyl group along the acyl chain introduces structural complexity that requires precise analytical methods for confirmation. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for this purpose.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for analyzing fatty acids, which are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.gov While standard electron ionization (EI) mass spectrometry can sometimes make it challenging to unambiguously assign the position of branching in isomeric fatty acids, tandem mass spectrometry (MS/MS) techniques offer a solution. nih.govqut.edu.au Through controlled collision-induced dissociation, MS/MS can generate characteristic fragmentation patterns that are indicative of the carbon-carbon bonding arrangement, allowing for the precise localization of the methyl branch along the acyl chain. qut.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). aocs.org For a molecule like Octadecanoic acid, 3-methyl-, NMR can confirm the presence and position of the methyl branch by identifying unique signals and coupling patterns that are absent in its linear counterpart, n-octadecanoic acid (stearic acid). aocs.org

NMR spectroscopy is a definitive method for the structural confirmation of Octadecanoic acid, 3-methyl-. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon skeleton and the attached protons, allowing for unambiguous placement of the methyl group at the C-3 position.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Octadecanoic acid, 3-methyl- is distinguished from that of stearic acid by key signals arising from the methyl branch and the adjacent methine proton. While much of the long methylene (B1212753) chain (-CH₂-)n appears as a large, overlapping multiplet around 1.2-1.4 ppm, the protons near the carboxylic acid and the branch point show distinct resonances. The methyl group at the C-3 position is expected to produce a doublet, and the methine proton at C-3 would appear as a multiplet due to coupling with neighboring protons. aocs.org

Below is a table of predicted ¹H-NMR chemical shifts and their assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | Often broad and may exchange with trace water. |

| C2 Methylene (-CH₂COOH) | ~2.2-2.4 | Multiplet | Diastereotopic protons adjacent to a chiral center. |

| C3 Methine (-CH-) | ~1.5-1.7 | Multiplet | Coupled to protons on C2, C4, and the C3-methyl group. |

| Long Methylene Chain (C4-C17) | ~1.2-1.4 | Multiplet (broad) | Overlapping signals of the long alkyl chain. |

| C3-Methyl (-CH₃) | ~0.9-1.0 | Doublet | Coupled to the C3 methine proton. |

| C18-Methyl (-CH₃) | ~0.88 | Triplet | Terminal methyl group of the main chain. |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, confirming the carbon framework. The presence of the methyl branch at the C-3 position causes a significant shift in the resonance of C-3 itself, as well as influencing the chemical shifts of the adjacent C-2 and C-4 carbons compared to the linear isomer. A distinct signal for the branched methyl carbon also appears in the aliphatic region of the spectrum. oregonstate.edu

The following table outlines the predicted ¹³C-NMR chemical shifts for the compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 (Carbonyl, -COOH) | ~179-181 | Carbonyl carbon of the carboxylic acid. compoundchem.com |

| C2 (-CH₂COOH) | ~40-42 | Influenced by both the carboxyl group and the C3 branch. |

| C3 (-CH-) | ~35-38 | Methine carbon at the branch point. |

| C4 (-CH₂-) | ~30-33 | Methylene carbon adjacent to the branch point. |

| C3-Methyl (-CH₃) | ~19-21 | Carbon of the methyl branch. |

| Methylene Chain (C5-C17) | ~22-34 | A series of signals for the long alkyl chain carbons. oregonstate.edu |

| C18 (Terminal -CH₃) | ~14 | Terminal methyl carbon of the main chain. compoundchem.com |

Metabolomics Approaches for Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a powerful framework for elucidating the metabolic fate of specific compounds like Octadecanoic acid, 3-methyl-. By employing techniques such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track the compound and its downstream metabolites, thereby mapping its biological pathway. creative-proteomics.com

The metabolic pathway of Octadecanoic acid, 3-methyl- is fundamentally different from that of straight-chain fatty acids. The methyl group at the C-3 position (the β-carbon) sterically hinders the enzymes required for β-oxidation, the primary pathway for fatty acid degradation. nih.govresearchgate.net Consequently, the molecule must first undergo α-oxidation. This process occurs within the peroxisomes. nih.govnih.gov

The α-oxidation pathway involves the following key steps:

Activation: The fatty acid is first converted to its coenzyme A (CoA) ester, 3-methyloctadecanoyl-CoA.

Hydroxylation: An enzyme introduces a hydroxyl group at the α-carbon (C-2).

Decarboxylation: The original carboxyl carbon is removed as CO₂ (or formate in some mechanisms), yielding a fatty aldehyde that is one carbon shorter (2-methylheptadecanal).

Dehydrogenation: The resulting aldehyde is oxidized to a carboxylic acid, 2-methylheptadecanoic acid. nih.gov

This product, now having a methyl group at the α-position, is no longer a substrate for direct β-oxidation. However, subsequent metabolic steps can prepare it for entry into the β-oxidation spiral. This metabolic strategy is well-documented for other 3-methyl branched-chain fatty acids, such as phytanic acid, which is first converted to pristanic acid via α-oxidation before being degraded further. nih.govresearchgate.net Studies on 3-methylhexadecanoic acid have confirmed that this α-oxidation process is indeed localized to the peroxisomes. nih.gov

A metabolomics approach to studying this pathway would involve:

Targeted Analysis: Quantifying the levels of Octadecanoic acid, 3-methyl-, and its expected metabolites (e.g., 2-methylheptadecanoic acid and subsequent β-oxidation products) in biological samples (e.g., plasma, liver tissue) after administration of the compound. creative-proteomics.com

Stable Isotope Tracing: Using a labeled version of Octadecanoic acid, 3-methyl- (e.g., with ¹³C or ²H) allows for the unambiguous tracking of the atoms from the parent molecule through the entire metabolic network, confirming the flux through the α- and subsequent β-oxidation pathways.

Pathway Perturbation Analysis: In genetic models where an enzyme in the α-oxidation pathway is deficient, metabolomics can identify the accumulation of the upstream substrate (Octadecanoic acid, 3-methyl-), providing definitive evidence for the function of the enzyme in its metabolism.

This comprehensive analysis of the metabolome can reveal not only the primary degradation route but also potential alternative pathways (such as omega-oxidation) and connections to other areas of metabolism. snmjournals.org

| Metabolic Pathway of Octadecanoic acid, 3-methyl- |

| Step 1: Alpha (α)-Oxidation (Peroxisomal) |

| Substrate: Octadecanoic acid, 3-methyl- |

| Process: Removal of the C-1 carboxyl carbon. |

| Product: 2-Methylheptadecanoic acid |

| Step 2: Beta (β)-Oxidation (Mitochondrial/Peroxisomal) |

| Substrate: 2-Methylheptadecanoic acid (and its CoA ester) |

| Process: Iterative removal of two-carbon units (acetyl-CoA), bypassing the methyl-branched carbon. |

| Products: Acetyl-CoA and Propionyl-CoA |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Pathways

A primary avenue for future research will be the identification of specific biological targets and signaling pathways modulated by 3-methyloctadecanoic acid. While BCFAs, in general, are known to influence cellular processes like lipid synthesis and inflammation in human adipose cells, the specific effects of the 3-methyl isomer are largely unknown. nih.gov

Future investigations should aim to:

Identify Protein Interactions: Employ techniques such as affinity chromatography and mass spectrometry to identify proteins that selectively bind to 3-methyloctadecanoic acid. This could reveal novel receptors, enzymes, or transport proteins that mediate its biological effects.

Map Metabolic Fate and Signaling Cascades: Utilize isotopic labeling and metabolomics to trace the metabolic fate of 3-methyloctadecanoic acid within cells. This will help to understand how it is incorporated into complex lipids, and whether it or its metabolites act as signaling molecules to influence known pathways, such as those regulated by G-protein coupled receptors or nuclear receptors.

Investigate Epigenetic Modifications: Explore the potential for 3-methyloctadecanoic acid to influence epigenetic modifications, such as histone acetylation or DNA methylation, which could have long-lasting effects on gene expression.

Understanding these fundamental mechanisms is crucial for translating the potential health benefits of BCFAs, which have been suggested by studies on dairy-derived fatty acids, into therapeutic applications. nih.gov

Optimization of Sustainable Production Methods

The development of efficient and sustainable methods for producing 3-methyloctadecanoic acid is a critical step towards its widespread study and potential commercialization. Current production methods often rely on complex chemical syntheses that may not be environmentally friendly. nih.govfrontiersin.org Future research should focus on biotechnological and green chemistry approaches.

Microbial Production: Microbial fermentation presents a promising avenue for the sustainable production of BCFAs. The process of chain elongation, which utilizes the reverse β-oxidation pathway in anaerobic microbiomes, can be harnessed to produce medium-chain fatty acids from organic waste streams. biorxiv.orgmdpi.com Research in this area should focus on:

Metabolic Engineering: Genetically engineering microorganisms to enhance the production of specific BCFAs like 3-methyloctadecanoic acid. This could involve introducing or overexpressing key enzymes in the biosynthetic pathway.

Substrate Optimization: Identifying low-cost, renewable feedstocks, such as agricultural residues or food waste, that can be efficiently converted into the target molecule by microbial consortia. acs.orgresearchgate.net

Green Chemistry Synthesis: In parallel with biotechnological approaches, the development of greener chemical synthesis routes is also important. This could involve the use of biocatalysts, such as lipases, for specific reactions and the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com

The following table summarizes potential sustainable production strategies:

| Production Method | Key Research Areas | Potential Advantages |

|---|---|---|

| Microbial Fermentation (Chain Elongation) | Metabolic engineering of microbial strains, Optimization of fermentation conditions, Utilization of waste streams as feedstock. | Use of renewable resources, lower environmental impact, potential for continuous production. biorxiv.orgdtu.dk |

| Green Chemical Synthesis | Development of biocatalytic steps, Use of non-toxic solvents and reagents, Improving reaction efficiency. | High purity of the final product, precise control over the chemical structure. nih.govfrontiersin.org |

Exploration of Structural-Activity Relationships of Branched Octadecanoic Acids

A deeper understanding of the structure-activity relationships (SARs) of branched octadecanoic acids is essential for designing molecules with enhanced biological activity and specificity. The position of the methyl branch along the fatty acid chain can significantly influence its physical properties, such as its melting point and fluidity, which in turn can affect how it interacts with cell membranes and proteins. researchgate.net

Future SAR studies should systematically investigate:

Isomer-Specific Activity: Compare the biological effects of different isomers of methyloctadecanoic acid (e.g., 2-methyl, 3-methyl, 17-methyl) to determine how the position of the methyl group influences activity.

Impact of Unsaturation: Introduce double bonds at various positions in the carbon chain of 3-methyloctadecanoic acid to explore how unsaturation affects its biological properties.

These studies will be invaluable for the rational design of novel BCFAs with optimized therapeutic potential. uc.pt

Interdisciplinary Research in Chemical Biology and Ecology

The study of 3-methyloctadecanoic acid also offers exciting opportunities for interdisciplinary research, particularly at the interface of chemical biology and ecology.

Chemical Biology: In chemical biology, 3-methyloctadecanoic acid and its derivatives can be developed as chemical probes to study lipid metabolism and signaling. For example, modified versions of the molecule could be synthesized with fluorescent tags or photo-crosslinking groups to visualize their localization within cells and identify their binding partners.

Chemical Ecology: In the field of chemical ecology, fatty acids are recognized as important signaling molecules in interactions between organisms. mdpi.com For instance, the cuticular lipid profiles of insects, which can include various fatty acid derivatives, play a role in chemical communication. ekb.eg Future research could explore:

Pheromonal Activity: Investigate whether 3-methyloctadecanoic acid or its volatile esters act as pheromones or kairomones in insects or other organisms.

Microbial Communication: Examine the role of 3-methyloctadecanoic acid in the chemical communication between bacteria, particularly in complex microbial communities such as the gut microbiome. The production of BCFAs by gut microbes like Akkermansia muciniphila suggests a potential role in host-microbe interactions. asm.org

Plant-Microbe Interactions: Explore whether 3-methyloctadecanoic acid is involved in the signaling between plants and soil microbes, which could have implications for agriculture and plant health.

By embracing these interdisciplinary approaches, researchers can uncover novel functions for 3-methyloctadecanoic acid and leverage this knowledge for a wide range of applications, from human health to sustainable agriculture.

Q & A

Q. What are the optimal analytical methods for identifying 3-methyl-octadecanoic acid in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in detecting fatty acid derivatives. For example, GC-MS identified octadecanoic acid esters in plant extracts with concentrations exceeding 3% (e.g., in agarwood leaves) . To distinguish 3-methyl-octadecanoic acid from structural analogs, combine GC with electroantennographic detection (GC-EAD) to isolate bioactive compounds, as demonstrated in studies on plant volatiles . Challenges include resolving co-eluting compounds (e.g., methyl esters of octadecanoic acid derivatives) using polar capillary columns.

Q. How can researchers synthesize 3-methyl-octadecanoic acid derivatives, and what purification steps are critical?

Synthesis often involves esterification or transesterification. For instance, methyl esters of octadecanoic acid are synthesized via acid-catalyzed methanolysis, with purity verified by retention indices and spectral matching (e.g., octadecanoic acid methyl ester, CAS 112-61-8) . For branched derivatives like 3-methyl-octadecanoic acid, regioselective methylation or Grignard reactions may be required. Purification via silica gel chromatography or preparative GC is essential to separate isomers, as seen in studies on phytochemical derivatives .

Advanced Research Questions

Q. How can experimental designs address contradictory data on the ecological roles of 3-methyl-octadecanoic acid in plant-insect interactions?

Contradictions may arise from species-specific responses or environmental variables. For example, octadecanoic acid esters showed varying bioactivity in Hedysarum species (1.52% vs. undetected in H. neglectum) . To resolve this, use controlled bioassays (e.g., Y-tube olfactometry) to test insect antennal responses to synthetic 3-methyl derivatives . Include ecological variables (e.g., plant growth stage, soil pH) in multivariate analyses to identify confounding factors.

Q. What strategies optimize the synthesis of iodinated or hydroxylated derivatives of 3-methyl-octadecanoic acid for structure-activity studies?

Advanced derivatives (e.g., 10,12-dihydroxy-9-iodo-octadecanoic acid methyl ester, CAS 95205-75-7) require stepwise functionalization. Iodination via electrophilic substitution under anhydrous conditions, followed by hydroxylation using Sharpless asymmetric dihydroxylation, has been employed for similar compounds . Monitor reaction progress with thin-layer chromatography (TLC) and characterize intermediates via nuclear magnetic resonance (NMR) to confirm regiochemistry.

Q. How can researchers resolve discrepancies in antioxidant activity data for 3-methyl-octadecanoic acid across studies?

Variability may stem from assay interference (e.g., coexisting phenolics) or concentration thresholds. In agarwood leaves, octadecanoic acid acted as a primary antioxidant at >3% concentration, but synergism with other acids (e.g., ascorbic acid) was noted . Use activity-guided fractionation to isolate 3-methyl derivatives and test them in cell-free (e.g., DPPH radical scavenging) and cell-based (e.g., lipid peroxidation) assays. Normalize data to molar concentrations to compare efficacy across studies.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.